3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the Curtius rearrangement of the derived azide, which efficiently converts 1-Tritylpyrrole-3-carboxylic acid into 3-aminopyrroles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic ruthenium complexes and alkali metal bases has been reported to enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Scientific Research Applications
3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and exhibit various biological activities.
Pyrrolopyrazine derivatives: Have similar synthetic approaches and biological applications.
Pyrazoles: Exhibit similar chemical properties and are used in various medicinal applications.
Uniqueness
3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
749162-26-3 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-amino-1,4,5-trimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-4-5(2)10(3)7(6(4)9)8(11)12/h9H2,1-3H3,(H,11,12) |
InChI Key |
DXHHDMSNYDEELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1N)C(=O)O)C)C |
Origin of Product |
United States |
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